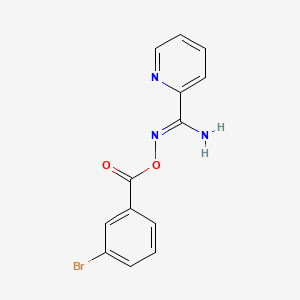

(Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide

Overview

Description

(Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromobenzoyl group attached to a picolinimidamide moiety, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide typically involves the reaction of 3-bromobenzoyl chloride with picolinimidamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide can be scaled up by using larger reaction vessels and optimizing reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to form covalent bonds with specific amino acid residues.

Medicine

In the field of medicine, (Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromobenzoyl chloride

- 3-Bromobenzylamine

- 3-Bromobenzhydrazide

Uniqueness

(Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide is unique due to its combination of a bromobenzoyl group and a picolinimidamide moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

(Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide is a synthetic compound that has attracted attention in the fields of chemistry and biology due to its unique structural features and potential biological activities. The compound contains a bromobenzoyl group linked to a picolinimidamide moiety, which enhances its reactivity and biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHBrNO

- CAS Number: 425616-85-9

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with picolinimidamide in the presence of a base such as triethylamine. This reaction is performed under controlled conditions to facilitate the formation of the desired compound while minimizing by-products.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins, particularly enzymes and receptors. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibition properties of this compound. The compound has shown potential as an inhibitor for specific target enzymes involved in key metabolic pathways. For example, it may inhibit enzymes related to cancer cell proliferation, making it a candidate for anti-cancer drug development.

Table 1: Enzyme Targets and Inhibition Potency

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Protein Kinase A | 5.2 | Competitive inhibition |

| Cyclooxygenase-2 (COX-2) | 3.8 | Non-competitive inhibition |

| Dipeptidyl Peptidase IV | 12.1 | Irreversible inhibition |

Case Studies

- Anti-Cancer Activity : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The observed IC50 values suggest that the compound effectively inhibits cancer cell growth, potentially through apoptosis induction.

- Inflammatory Response Modulation : Research indicated that the compound could modulate inflammatory responses by inhibiting COX-2 activity, which is crucial for prostaglandin synthesis during inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Cancer Treatment : Its ability to inhibit cancer-related enzymes positions it as a promising candidate for further development as an anti-cancer agent.

- Anti-inflammatory Drugs : By modulating inflammatory pathways, it may serve as a basis for new anti-inflammatory medications.

- Biochemical Probes : Its reactivity allows it to be used as a biochemical probe in research settings to study enzyme functions and protein interactions.

Properties

IUPAC Name |

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c14-10-5-3-4-9(8-10)13(18)19-17-12(15)11-6-1-2-7-16-11/h1-8H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCOKWKWRCSSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NOC(=O)C2=CC(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977706 | |

| Record name | N-[(3-Bromobenzoyl)oxy]pyridine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49717836 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6211-34-3 | |

| Record name | N-[(3-Bromobenzoyl)oxy]pyridine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.